molecular formula C8H9FS B2447042 3-Fluorobenzyl methyl sulfide CAS No. 50396-78-6

3-Fluorobenzyl methyl sulfide

Cat. No.: B2447042
CAS No.: 50396-78-6
M. Wt: 156.22
InChI Key: QEBJQIFOGSVZNM-UHFFFAOYSA-N
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Description

3-Fluorobenzyl methyl sulfide is an organic compound characterized by the presence of a fluorine atom attached to the benzyl group and a methyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluorobenzyl methyl sulfide typically involves the reaction of 3-fluorobenzyl chloride with sodium methyl sulfide. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

3-Fluorobenzyl chloride+Sodium methyl sulfide3-Fluorobenzyl methyl sulfide+Sodium chloride\text{3-Fluorobenzyl chloride} + \text{Sodium methyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} 3-Fluorobenzyl chloride+Sodium methyl sulfide→3-Fluorobenzyl methyl sulfide+Sodium chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.

Major Products Formed:

    Oxidation: 3-Fluorobenzyl methyl sulfoxide, 3-fluorobenzyl methyl sulfone.

    Reduction: this compound (reduced form).

    Substitution: Various substituted benzyl methyl sulfides depending on the nucleophile used.

Scientific Research Applications

3-Fluorobenzyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl methyl sulfide involves its interaction with specific molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzyl methyl sulfide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    4-Fluorobenzyl methyl sulfide: The fluorine atom is positioned differently, affecting the compound’s reactivity and interactions.

    3-Chlorobenzyl methyl sulfide: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.

Uniqueness: 3-Fluorobenzyl methyl sulfide is unique due to the presence of the fluorine atom at the 3-position of the benzyl group. This fluorine atom influences the compound’s electronic properties, making it distinct from other benzyl methyl sulfides. The fluorine atom can also affect the compound’s biological activity and interactions with other molecules.

Properties

IUPAC Name

1-fluoro-3-(methylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FS/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBJQIFOGSVZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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